1-(Prop-2-yn-1-yl)piperazine-2-one

Click Chemistry Bioconjugation Organic Synthesis

This building block uniquely combines a piperazin-2-one lactam core with an N1-propargyl handle and a free N4 secondary amine. The terminal alkyne enables CuAAC click conjugation to azide-labeled biomolecules for ABPP probe and ADC linker design. Unlike 1-(2-propynyl)piperazine (CAS 52070-67-4), the lactam carbonyl modulates H-bonding, rigidity, and metabolic stability. The free N4 amine remains available for subsequent derivatization, making this scaffold non-interchangeable in PGGTase-I inhibitor and VDA candidate synthesis. Standard R&D packaging available; request bulk pricing.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 1340102-42-2
Cat. No. B1396603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Prop-2-yn-1-yl)piperazine-2-one
CAS1340102-42-2
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC#CCN1CCNCC1=O
InChIInChI=1S/C7H10N2O/c1-2-4-9-5-3-8-6-7(9)10/h1,8H,3-6H2
InChIKeyVCKBIHFIJZFNKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Prop-2-yn-1-yl)piperazine-2-one (CAS 1340102-42-2) Procurement Guide: Key Specs & Structural Identification


1-(Prop-2-yn-1-yl)piperazine-2-one (CAS 1340102-42-2) is a piperazine derivative with the molecular formula C7H10N2O and molecular weight 138.17 g/mol [1]. The compound features a piperazin-2-one core functionalized at the N1 position with a prop-2-yn-1-yl (propargyl) group [1]. This structural arrangement combines a lactam-containing saturated heterocycle with a terminal alkyne handle, with a calculated XLogP3 of -0.8 and topological polar surface area of 32.3 Ų [1]. The compound serves as a versatile small molecule scaffold and is commercially available from multiple suppliers at purities typically ≥95% .

1-(Prop-2-yn-1-yl)piperazine-2-one vs. Generic Analogs: Structural Determinants of Functional Non-Interchangeability


Substituting 1-(prop-2-yn-1-yl)piperazine-2-one with a generic piperazine derivative or alternative alkyne-containing scaffold in a synthetic route or biological assay is not straightforward. The compound's differentiation resides in the precise combination of three functional elements: the piperazin-2-one lactam core, which introduces a hydrogen bond acceptor and modulates conformational rigidity relative to piperazine [1]; the N1-propargyl substitution pattern, which positions the alkyne at a specific site for subsequent chemistry; and the preserved secondary amine at the N4 position, which remains available for further derivatization or protonation. Close analogs such as 1-(2-propynyl)piperazine (CAS 52070-67-4) lack the lactam carbonyl, altering hydrogen-bonding capacity, lipophilicity, and metabolic stability [1][2]. The isomeric 4-(prop-2-yn-1-yl)piperazin-2-one (CAS 1219606-29-7) places the propargyl group on the opposite nitrogen, yielding a distinct spatial orientation of reactive sites . In piperazinone-based PGGTase-I inhibitor scaffolds, modification of the 6-position was explicitly found to be unfavorable for potency, demonstrating the non-fungible nature of substitution within this scaffold class [3].

1-(Prop-2-yn-1-yl)piperazine-2-one Quantitative Differentiation Evidence: Synthetic Reactivity and Biological Activity Metrics


Terminal Alkyne Reactivity: Click Chemistry Capability vs. Saturated Piperazine Analogs

1-(Prop-2-yn-1-yl)piperazine-2-one contains a terminal alkyne (propargyl) group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a capability absent in saturated N-alkyl piperazinone analogs . While direct kinetic data comparing this compound to alternatives in CuAAC reactions are not available in the public literature, the terminal alkyne functional group is a prerequisite for this widely utilized bioconjugation and library synthesis methodology . The structurally related 1-(2-propynyl)piperazine, which also contains a terminal alkyne but lacks the lactam carbonyl, has been employed in similar click chemistry applications . The differentiation lies in the combined alkyne-plus-lactam architecture: the lactam carbonyl provides a hydrogen bond acceptor (count = 2 for the target compound vs. 2 for 1-(2-propynyl)piperazine) but with distinct electronic and conformational properties due to the carbonyl's presence in the ring [1]. This enables the target compound to serve as a scaffold where the alkyne participates in cycloaddition while the piperazinone core contributes to molecular recognition .

Click Chemistry Bioconjugation Organic Synthesis

Cytotoxic Activity: Plinabulin-Derived Compound 5a Containing the Target Scaffold Shows Multi-Cell Line Antiproliferative Effects

The compound (Z)-3-((6,8-dimethyl-4-oxo-1,4-dihydroquinolin-2-yl)methylene)-6-((Z)-4-methoxybenzylidene)-1-(prop-2-yn-1-yl)piperazine-2,5-dione (5a), a plinabulin derivative incorporating the 1-(prop-2-yn-1-yl)piperazine-2,5-dione core (a dione analog of the target piperazin-2-one scaffold), demonstrated strong cytotoxicity against three human cancer cell lines with IC50 values ranging from 3.04 to 10.62 µM [1][2]. Compound 5a was tested against KB (epidermoid carcinoma), HepG2 (hepatocellular carcinoma), and Lu (lung carcinoma) cell lines [1]. The quinoline-derived compounds (including 5a, 5b) showed higher cytotoxic activity than the benzaldehyde derivatives in this series [1]. Compound 5b, a closely related analog differing by N-methylation on the quinoline moiety, also demonstrated activity within the same IC50 range [1]. The successful synthesis of these derivatives provides evidence that the 1-(prop-2-yn-1-yl)piperazine-2,5-dione scaffold can serve as a productive template for developing vascular disrupting agents [1].

Anticancer Vascular Disrupting Agents Cytotoxicity

Piperazin-2-one Scaffold Class Evidence: Sub-µM Cellular Activity in PGGTase-I Inhibition Demonstrates Pharmacological Relevance

Piperazin-2-one serves as a semi-rigid scaffold for introducing critical pharmacophores in a defined arrangement to mimic the CAAL sequence of protein geranylgeranyltransferase-I (PGGTase-I) substrates [1]. Compounds based on this scaffold (e.g., compound 44, the methyl ester of 45) achieved selective blockade of Rap1A processing by PGGTase-I in whole cells with an IC50 of 0.4 µM; compound 69 (methyl ester of 70) showed an IC50 of 0.7 µM [1][2]. SAR analysis revealed that potency in this series was dependent on the presence of an L-leucine residue with a free carboxyl terminus and an S configuration of the 3-aryl group, while selectivity was enhanced by 5-methyl substitution on the imidazole ring and fluorine substitution on the 3-aryl group [1]. Notably, modification of the 6-position of the piperazinone scaffold was found to be unfavorable for activity [1]. This class-level evidence establishes that appropriately substituted piperazin-2-one scaffolds can achieve sub-micromolar cellular potency with selectivity profiles amenable to further optimization [1].

PGGTase-I Inhibition Geranylgeranylation Rap1A Processing

Lassa Virus Entry Inhibition: Piperazin-2-one Scaffold Enables 15-Fold Enantioselective Activity Differential

A series of 4-acyl-1,6-dialkylpiperazin-2-ones has been characterized as potent cell entry inhibitors of Lassa virus (LASV), a hemorrhagic fever arenavirus [1]. Resolution and examination of the individual enantiomers of the prototypical inhibitor 3 (16G8) revealed that the (-)-enantiomer was 15-fold more active than the corresponding (+)-enantiomer in blocking LASV cell entry [1]. The absolute configuration of the active inhibitor was established as (-)-(S)-3 (designated lassamycin-1) through asymmetric synthesis [1]. A limited deletion scan of lassamycin-1 further defined the key structural features required for inhibitory activity within this piperazin-2-one class [1]. While 1-(prop-2-yn-1-yl)piperazine-2-one is not identical to the 4-acyl-1,6-dialkylpiperazin-2-ones evaluated in this study, the shared piperazin-2-one core scaffold class demonstrates the capacity to achieve significant enantioselective biological activity [1].

Antiviral Lassa Virus Enantioselectivity

Regiochemical Differentiation: N1-Propargyl vs. N4-Propargyl Substitution Determines Spatial Orientation of Reactive Sites

1-(Prop-2-yn-1-yl)piperazine-2-one (CAS 1340102-42-2) and its regioisomer 4-(prop-2-yn-1-yl)piperazin-2-one (CAS 1219606-29-7) differ exclusively in the nitrogen atom bearing the propargyl group [1]. In the target compound, the propargyl group is attached to the N1 position (the nitrogen adjacent to the carbonyl), leaving the N4 secondary amine available for further functionalization [1]. In the 4-isomer, the propargyl group occupies the N4 position, placing the reactive alkyne at a site distal to the lactam carbonyl . This positional difference fundamentally alters the spatial relationship between the clickable alkyne handle and the hydrogen-bonding lactam moiety, which can affect molecular recognition, downstream derivatization pathways, and the geometry of resulting conjugates [1]. Both isomers share identical molecular formula (C7H10N2O) and molecular weight (138.17 g/mol), yet their distinct regiochemistry dictates which synthetic routes are accessible and which spatial presentations of functional groups are achieved in final products [1].

Regioisomerism Scaffold Differentiation Synthetic Utility

1-(Prop-2-yn-1-yl)piperazine-2-one Application Scenarios: Evidence-Backed Use Cases for Procurement


Click Chemistry-Enabled Bioconjugation and Chemical Probe Synthesis

The terminal alkyne functionality of 1-(prop-2-yn-1-yl)piperazine-2-one enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for efficient conjugation to azide-containing biomolecules, fluorophores, or affinity tags [1]. This capability makes the compound suitable as a building block for activity-based protein profiling (ABPP) probe design and antibody-drug conjugate (ADC) linker development, where the piperazinone core can be further elaborated before or after the click reaction [1]. Compared to the saturated N-propyl analog (1-propylpiperazin-2-one, CAS 65464-10-0), which lacks this click chemistry handle, the propargyl-substituted target compound provides a distinct synthetic advantage for modular assembly strategies [2].

Anticancer Agent Development Based on Plinabulin-Derived Scaffolds

Derivatives incorporating the 1-(prop-2-yn-1-yl)piperazine-2,5-dione scaffold have demonstrated single-digit micromolar cytotoxicity (IC50 = 3.04–10.62 µM) against multiple cancer cell lines including KB (epidermoid), HepG2 (liver), and Lu (lung) carcinomas [1]. The quinoline-derived compounds showed enhanced activity relative to benzaldehyde derivatives in the same series [1]. This supports the procurement of 1-(prop-2-yn-1-yl)piperazine-2-one as a starting material for synthesizing vascular disrupting agent (VDA) candidates or microtubule-targeting compounds structurally related to plinabulin [1].

PGGTase-I Inhibitor Optimization Using Piperazin-2-one Scaffolds

Piperazin-2-one scaffolds have been validated as semi-rigid templates for achieving potent (cellular IC50 = 0.4–0.7 µM) and selective inhibition of protein geranylgeranyltransferase-I (PGGTase-I), an enzyme implicated in oncogenic signaling [1][2]. SAR studies indicate that modifications at specific scaffold positions (e.g., the 6-position) are unfavorable for activity, while substitution patterns on appended aryl and imidazole groups tune potency and selectivity [1]. 1-(Prop-2-yn-1-yl)piperazine-2-one provides a functionalized entry point into this scaffold class, with the N1-propargyl group offering a site for subsequent diversification or conjugation [3].

Antiviral Drug Discovery Targeting Arenavirus Entry

The piperazin-2-one scaffold class has demonstrated utility in developing cell entry inhibitors of Lassa virus (LASV), with enantioselective activity differences as high as 15-fold observed between stereoisomers [1]. This stereochemical dependence underscores the importance of structurally well-defined building blocks for antiviral SAR campaigns. While the prototypical inhibitors in this series are 4-acyl-1,6-dialkylpiperazin-2-ones rather than the exact target compound, the shared piperazin-2-one core provides a pharmacologically relevant starting point for antiviral agent development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Prop-2-yn-1-yl)piperazine-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.